molecular formula C5H10N2O7P2 B000463 Zoledronic acid CAS No. 118072-93-8

Zoledronic acid

Cat. No. B000463
Key on ui cas rn: 118072-93-8
M. Wt: 272.09 g/mol
InChI Key: XRASPMIURGNCCH-UHFFFAOYSA-N
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Patent
US08974801B2

Procedure details

0.27 g (1 mM) zoledronic acid and 0.6 gm (5 mM) monobasic sodium phosphate (anhydrous) were dissolved in 10 mL water. 1.5 g calcium chloride dihydrate was dissolved in 5 mL water. The zoledronate-phosphate solution and calcium chloride solution were mixed at room temperature. 0.05 g calcium chloride dihydrate and 0.3 g sodium chloride were added to 20 mL water. Sodium hydroxide and zoledronate-calcium-phosphate solution were simultaneously added to keep the pH at 7.00 at room temperature until all the zoledronate-phosphate solution was added. The precipitate was collected by filtration and washed with water. The solid was dried in an oven at 120° C. 1.15 g of calcium complex salt of zoledronate with phosphate was thus obtained in a molecular ratio of 1:5.
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.05 g
Type
reactant
Reaction Step Five
Quantity
0.3 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
zoledronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:13]([OH:16])([OH:15])=[O:14])([P:9]([OH:12])([OH:11])=[O:10])[OH:8])[CH:2]=1.[P:17]([O-:21])([O-:20])([O-:19])=[O:18].[Na+].[Na+].[Na+].O.O.[Cl-].[Ca+2].[Cl-].C1N=CN(CC(P(O)(O)=O)(P(O)(O)=O)O)C=1.P([O-])([O-])([O-])=O.[Cl-].[Ca+2].[Cl-].[Cl-].[Na+].[OH-].[Na+].C1N=CN(CC(P(O)(O)=O)(P(O)(O)=O)O)C=1.P([O-])([O-])([O-])=O.[Ca+2].P([O-])([O-])([O-])=O.[Ca+2].[Ca+2]>O>[CH:1]1[N:5]=[CH:4][N:3]([CH2:6][C:7]([P:9]([OH:12])([OH:11])=[O:10])([P:13]([OH:15])([OH:16])=[O:14])[OH:8])[CH:2]=1.[P:17]([O-:21])([O-:20])([O-:19])=[O:18] |f:1.2.3.4,5.6.7.8.9,10.11,12.13.14,15.16,17.18,19.20.21.22.23.24|

Inputs

Step One
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Name
Quantity
0.6 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
zoledronate phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.P(=O)([O-])([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Five
Name
Quantity
0.05 g
Type
reactant
Smiles
O.O.[Cl-].[Ca+2].[Cl-]
Name
Quantity
0.3 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
zoledronate calcium-phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was dried in an oven at 120° C

Outcomes

Product
Name
Type
product
Smiles
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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